molecular formula C30H44O3 B13779299 (+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate CAS No. 83846-95-1

(+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate

Cat. No.: B13779299
CAS No.: 83846-95-1
M. Wt: 452.7 g/mol
InChI Key: KOWGBOBLPFEEBC-VWLOTQADSA-N
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Description

(+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate (CASRN: 83846-95-1) is a chiral, nonionic surfactant and ester derivative with the molecular formula C₃₀H₄₄O₃ (molecular weight: 452.67 g/mol) . Its structure features a dodecyloxy chain (C₁₂H₂₅O) attached to a benzoate core, terminated by a branched 2-methylbutylphenyl group. Key properties include:

  • Physical State: Solid at room temperature, insoluble in water .
  • Stability: Hydrolyzes under strong acidic or alkaline conditions .
  • Applications: Used as a dispersant, emulsifier, and conditioning agent in personal care products .

Properties

CAS No.

83846-95-1

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

[4-[(2S)-2-methylbutyl]phenyl] 4-dodecoxybenzoate

InChI

InChI=1S/C30H44O3/c1-4-6-7-8-9-10-11-12-13-14-23-32-28-21-17-27(18-22-28)30(31)33-29-19-15-26(16-20-29)24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3/t25-/m0/s1

InChI Key

KOWGBOBLPFEEBC-VWLOTQADSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C)CC

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(dodecyloxy)benzoic Acid Intermediate

The dodecyloxybenzoic acid intermediate is prepared starting from ethyl 4-hydroxybenzoate by alkylation with 1-bromododecane, followed by hydrolysis of the ester to the acid.

Reaction steps:

  • Alkylation:

    • React ethyl 4-hydroxybenzoate with 1-bromododecane in the presence of potassium carbonate (K2CO3) in a polar aprotic solvent such as 2-butanone.
    • Reflux for approximately 24 hours to achieve ether formation at the phenolic oxygen.
  • Hydrolysis:

    • Hydrolyze the ethyl ester group using 10 N sodium hydroxide (NaOH) in ethanol under reflux conditions for 12 hours.
    • This yields 4-(n-dodecyloxy)benzoic acid.

Synthesis of 4-(2-Methylbutyl)phenol

The chiral 4-(2-methylbutyl)phenol moiety can be synthesized by alkylation of 4-hydroxyphenol with an appropriate chiral alkyl bromide or chloride (e.g., 2-methylbutyl bromide) under basic conditions, or alternatively by resolution of racemic mixtures. Specific details depend on the availability of chiral starting materials and desired enantiomeric purity.

Esterification to Form this compound

The final esterification step couples the acid and phenol components using carbodiimide chemistry:

  • Reagents: N,N’-dicyclohexylcarbodiimide (DCC) as coupling agent and 4-(dimethylamino)pyridine (DMAP) as catalyst.
  • Solvent: Dry dichloromethane (CH2Cl2).
  • Conditions: Room temperature, inert atmosphere (argon), stirring for 24 hours.
  • Workup: Filtration to remove dicyclohexylurea byproduct, concentration under reduced pressure.
  • Purification: Column chromatography on silica gel using chloroform as eluent.

This method provides the ester linkage between the phenol and the benzoic acid derivative efficiently with good yields.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Time Temperature Yield (%) Notes
Alkylation of ethyl 4-hydroxybenzoate 1-bromododecane, K2CO3, 2-butanone, reflux 24 h Reflux ~85-90 Ether formation at phenol O
Hydrolysis of ester 10 N NaOH in ethanol, reflux 12 h Reflux ~90 Conversion to acid
Esterification DCC, DMAP, dry CH2Cl2, argon atmosphere 24 h Room temp. 75-85 Column chromatography purification

Characterization and Analysis

Summary of Research Results

  • The multi-step synthesis of this compound is reproducible with overall good yields.
  • Carbodiimide-mediated esterification with DCC/DMAP is the preferred method for coupling due to mild conditions and high selectivity.
  • The long dodecyloxy chain and chiral alkyl substituent confer liquid crystalline properties, studied by various thermal and spectroscopic methods.
  • Purification by silica gel chromatography using chloroform as eluent yields high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Liquid Crystal Applications

Mesomorphic Properties:
The compound exhibits unique mesomorphic properties that make it suitable for use in liquid crystal displays (LCDs). Studies have shown that derivatives like 4-Benzyloxyphenyl 4-(dodecyloxy)benzoate can form various mesophases, including nematic and smectic phases, depending on the length of the alkoxy chains attached to the aromatic rings. The stability and transition temperatures of these phases are critical for optimizing performance in LCD applications .

Thermodynamic Characterization:
Inverse gas chromatography has been employed to analyze the thermodynamic interactions between this liquid crystal compound and various solvents. This method provides insights into the selectivity and retention behavior of the compound at different temperatures, which is essential for understanding its behavior in practical applications .

Cosmetic Formulations

Emulsifiers and Stabilizers:
In cosmetic formulations, compounds like (+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate serve as effective emulsifiers and stabilizers. Their ability to modify rheological properties enhances the texture and stability of creams and lotions. The incorporation of such compounds can improve sensory attributes like greasiness and stickiness, which are crucial for user acceptance .

Nanoparticle Delivery Systems:
Recent advancements have explored the use of this compound in developing nanoparticles for delivering active ingredients in cosmetic products. These nanoparticles can enhance dermal penetration and provide controlled release of fragrances or other active components, improving their effectiveness while minimizing potential irritation .

Material Science

Thermal Stability and Phase Behavior:
The thermal stability of materials derived from This compound has been characterized through differential scanning calorimetry (DSC). Research indicates that variations in alkoxy chain length can significantly influence the thermal transitions and stability of these materials. This property is vital for applications in environments where temperature fluctuations are common .

Potential in Sustainable Materials:
Given the growing interest in sustainable materials, derivatives of this compound are being investigated for their potential use in eco-friendly formulations. The ability to tailor properties through chemical modifications allows for the development of biodegradable or less harmful alternatives to conventional materials used in various industries .

Summary Table of Applications

Application AreaSpecific UseKey Properties
Liquid CrystalsLCDs, display technologiesMesomorphic behavior, thermal stability
CosmeticsEmulsifiers, stabilizers, nanoparticle deliveryImproved sensory attributes, controlled release
Material ScienceSustainable materialsTailorable properties for eco-friendly options

Mechanism of Action

The mechanism of action of benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then interact with various biological pathways. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Analogues in Liquid Crystal Research

4-Benzyloxyphenyl 4-[4-(n-Dodecyloxy)benzoyloxy]benzoate (BDBB)
  • Structure : Similar benzoate core with a dodecyloxy chain but substitutes the 2-methylbutylphenyl group with a benzyloxyphenyl moiety .
  • Mesomorphic Behavior : Exhibits calamitic LC phases between 333.2–483.2 K, studied via inverse gas chromatography (IGC) with hydrocarbon solvents (e.g., n-heptane, toluene) .
  • Thermodynamic Interactions : Higher selectivity for branched acetates (e.g., isobutyl acetate) due to steric effects .
(E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(Alkyloxy)benzoate (In Series)
  • Structure : Replaces the 2-methylbutylphenyl group with a benzotrifluoride-imine moiety; alkyloxy chains vary (C₆H₁₃O to C₁₂H₂₅O) .
  • Mesomorphic Stability : LC stability increases with alkyl chain length; dodecyloxy derivatives show enhanced thermal range and optical activity .
  • Optical Properties: Fluorine atoms enhance dielectric anisotropy, unlike the non-fluorinated target compound .
4-(2-Methylbutyl)phenyl 4-(4-Octylphenyl)benzoate (CE8)
  • Structure : Features an octylphenyl (C₈H₁₇) terminal group instead of dodecyloxy .
  • Phase Behavior : Displays a blue phase (BP) LC state, attributed to its shorter alkyl chain and phenyl-rich core .
  • Dielectric Properties : Lower dielectric constant compared to dodecyloxy analogs due to reduced polarity .

Comparative Data Table

Compound Terminal Group Alkyl Chain Length Phase Transition Range (K) Key Applications Reference
(+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate 2-Methylbutylphenyl C₁₂H₂₅O N/A (non-LC) Surfactant, emulsifier
BDBB Benzyloxyphenyl C₁₂H₂₅O 333.2–483.2 Liquid crystals
In Series (dodecyloxy variant) Benzotrifluoride-imine C₁₂H₂₅O 370–520 Optoelectronic devices
CE8 4-Octylphenyl C₈H₁₇ 320–450 (BP observed) Blue-phase LC displays

Key Research Findings

Alkyl Chain Impact :

  • Longer chains (e.g., dodecyloxy in BDBB and In series) enhance thermal stability in LCs, whereas shorter chains (e.g., octyl in CE8) favor blue phases .
  • The target compound’s C₁₂ chain supports surfactant functionality but lacks LC behavior due to its bulky terminal group .

Polar Group Influence: Fluorinated analogs (In series) exhibit higher dielectric constants, making them suitable for optoelectronics, while non-fluorinated derivatives prioritize emulsification .

Solubility and Hydrolysis :

  • The target compound’s insolubility in water contrasts with BDBB’s solubility in hydrocarbons, reflecting divergent applications (surfactant vs. LC solvent systems) .

Q & A

Q. What are the key synthetic routes for (+)-4-(2-Methylbutyl)phenyl 4-(Dodecyloxy)benzoate, and how are reaction conditions optimized?

The compound is synthesized via esterification between 4-(dodecyloxy)benzoic acid and 4-(2-methylbutyl)phenol. Acid catalysis (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) are used under anhydrous conditions. Reaction optimization involves monitoring via TLC, controlling stoichiometry (1:1 molar ratio), and purification via recrystallization or column chromatography. Purity (>95%) is verified by HPLC and NMR .

Q. How do the compound’s solubility and stability impact its experimental utility in nonpolar systems?

The compound is insoluble in water but soluble in organic solvents (e.g., chloroform, toluene). Stability studies show susceptibility to hydrolysis under strong acidic/basic conditions (pH <2 or >10). For long-term storage, it should be kept in inert atmospheres (N₂/Ar) at 4°C. Pre-experiment stability tests using FT-IR or mass spectrometry are recommended to confirm integrity .

Q. What standardized methods are used to characterize its structural and physicochemical properties?

  • Structural confirmation : ¹H/¹³C NMR (CDCl₃ solvent) for ester linkage and alkyl chain verification.
  • Purity analysis : HPLC with UV detection (λ = 254 nm) and GC-MS for low-volatility impurities.
  • Thermal behavior : Differential scanning calorimetry (DSC) to identify melting points and liquid crystal transitions .

Advanced Research Questions

Q. How does the compound’s liquid crystal behavior correlate with its alkyl chain length and molecular conformation?

The dodecyloxy chain promotes smectic or nematic phases due to van der Waals interactions between alkyl groups. Dielectric spectroscopy reveals anisotropic behavior in blue-phase liquid crystals, with temperature-dependent dipole alignment. Computational modeling (e.g., DFT) can predict mesophase stability by analyzing torsion angles and chain packing .

Q. What experimental strategies resolve contradictions in reported biodegradability data?

While early studies claim biodegradability via esterase-mediated hydrolysis , conflicting results may arise from variable microbial consortia or assay conditions (e.g., OECD 301F vs. EPA 835.3400). Resolve discrepancies using:

  • Comparative assays : Test under standardized OECD guidelines with defined inoculum sources.
  • Metabolite tracking : LC-MS/MS to identify degradation intermediates (e.g., benzoic acid derivatives) .

Q. How can its emulsifying properties be quantitatively compared to structurally similar surfactants?

Use the Wilhelmy plate method to measure surface tension reduction in oil/water systems. Compare critical micelle concentration (CMC) values with analogs (e.g., shorter-chain alkoxy benzoates). Dynamic light scattering (DLS) quantifies emulsion droplet size stability over time .

Q. What role does stereochemistry ((+)-enantiomer) play in its biological or material interactions?

The (S)-configured 2-methylbutyl group may influence chiral recognition in enzyme binding or liquid crystal helicity. Enantioselective analysis via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy can isolate stereospecific effects .

Q. How do impurities (e.g., heavy metals) affect its application in sensitive biological assays?

Trace heavy metals (Pb ≤20 mg/kg, As ≤3 mg/kg) are regulated per GB/T 30799/30797. Mitigate interference by:

  • Chelation : Pre-treatment with EDTA or activated charcoal.
  • ICP-MS validation : Quantify metal content before assay integration .

Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters
Purity validationHPLC-UV, GC-MSRetention time matching, peak area ≥95%
Thermal phase analysisDSC, polarized optical microscopyHeating rate 5°C/min, N₂ atmosphere
Biodegradability assessmentOECD 301F, LC-MS/MS metabolite profiling28-day incubation, 20°C, pH 7
Emulsion stability testingDLS, Wilhelmy plate methodDroplet size <200 nm, CMC determination

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